N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
Description
N'-[(E)-(5-Methylfuran-2-yl)methylidene]-[1,1'-biphenyl]-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of [1,1'-biphenyl]-4-carbohydrazide with 5-methylfuran-2-carbaldehyde. Its structure features a biphenyl backbone linked to a hydrazide group, which is further conjugated to a 5-methylfuran-2-yl moiety through an E-configuration methylidene bridge. This compound belongs to the carbohydrazide class, known for diverse biological activities and applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-7-12-18(23-14)13-20-21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHVDHTAHKRBB-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 5-methylfurfural and biphenyl-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Research indicates that compounds related to N'-[(E)-(5-Methylfuran-2-yl)methylidene]-[1,1'-biphenyl]-4-carbohydrazide exhibit various biological activities. For instance, hydrazone derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively. Studies have shown that such compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions has been investigated. These complexes can enhance the properties of the original compound, making them suitable for applications in catalysis and materials science. The coordination behavior is influenced by the presence of functional groups in the hydrazone structure, allowing for tunable properties based on the metal ion used .
Material Science
This compound has been studied for its potential use in organic electronics and photonic devices. The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is particularly advantageous in these applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Shafiq et al. (2009) | Biological Activity | Demonstrated cytotoxic effects of hydrazone derivatives on cancer cell lines. |
| Bai & Jing (2007) | Coordination Chemistry | Explored metal complex formation with hydrazone derivatives; showed enhanced catalytic activity. |
| Yao & Jing (2007) | Material Science | Investigated the use of hydrazone derivatives in OLEDs; reported improved efficiency and stability. |
Mechanism of Action
The mechanism of action of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. Additionally, the compound’s hydrazone group can interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogous carbohydrazide derivatives:
| Compound Name | Structural Features | Key Differences | Biological Activity/Properties |
|---|---|---|---|
| Target Compound | Biphenyl-4-carbohydrazide + 5-methylfuran-2-yl group | Furan ring with methyl substitution; E-configuration | Potential antimicrobial/antioxidant (inferred from furan derivatives) |
| N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | Pyrazole ring + ethoxy/hydroxy substituents | Ethoxy groups enhance solubility; pyrazole core modifies electronic properties | Broad-spectrum biological activities (e.g., anticancer, anti-inflammatory) |
| 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide | Triazole + sulfanyl + nitro groups | Sulfanyl linkage improves redox activity; nitro group increases electrophilicity | Antimicrobial, anticancer via enzyme inhibition |
| N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | Thienopyrazole core + hydroxy/methyl groups | Thienopyrazole enhances aromaticity and steric bulk | Antimicrobial, antioxidant |
Key Observations
In contrast, pyrazole or thienopyrazole cores (as in and ) provide rigid aromatic systems that improve binding to biological targets like enzymes or receptors. Triazole derivatives () exhibit distinct redox behavior due to sulfanyl linkages, which may confer higher stability in biological environments.
Ethoxy/hydroxy groups () enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization. Nitro groups () introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.
Biphenyl Backbone :
- The biphenyl moiety in the target compound and promotes planarity, facilitating interactions with hydrophobic pockets in proteins or DNA. This structural feature is less common in pyrazole or triazole analogs, which often prioritize heterocyclic diversity over extended aromatic systems .
Q & A
Q. Table 1: Representative Reaction Conditions
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | AcOH | 8 | 78 | >98% |
| Methanol | None | 12 | 65 | 95% |
Basic: How is structural characterization performed for this compound?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. ORTEP-3 or WinGX suite visualizes molecular geometry and confirms E-configuration of the imine bond .
Advanced: How can discrepancies between experimental and computational structural data be resolved?
Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Strategies include:
- Solid-State Adjustments : Use periodic boundary conditions in DFT to simulate crystal environments .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions that distort bond angles in the solid state .
- Validation : Compare experimental (SCXRD) and theoretical (DFT) torsion angles; deviations >5° warrant re-examination of computational parameters .
Advanced: What experimental designs are critical for evaluating biological activity?
Answer:
For antimicrobial or anticancer assays:
- Dose-Response Curves : Test concentrations from 1–100 µM, using positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Studies :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes .
- Receptor Interaction : Molecular docking (AutoDock Vina) paired with surface plasmon resonance (SPR) validates binding kinetics .
Q. Table 2: Example Bioactivity Data
| Assay Type | IC50 (µM) | Target | Reference Model |
|---|---|---|---|
| Anticancer (MCF7) | 12.3 | Topoisomerase IIα | Doxorubicin |
| Antibacterial | 25.8 | DNA gyrase | Ciprofloxacin |
Basic: What purification techniques ensure high compound purity?
Answer:
Post-synthesis purification methods:
- Recrystallization : Optimal for removing unreacted aldehydes; use mixed solvents (e.g., DCM/hexane) .
- Chromatography : Silica gel column with gradient elution (ethyl acetate:hexane 1:3 to 1:1) resolves Schiff base isomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >95% .
Advanced: How can hydrogen-bonding networks in the crystal structure be analyzed?
Answer:
Use graph-set notation (e.g., D , S , R motifs) to classify interactions:
- Software Tools : Mercury (CCDC) or CrystalExplorer generates interaction maps .
- Case Study : For analogous hydrazides, N–H···O and C–H···π interactions stabilize layered packing, as shown in Etter’s analysis .
Advanced: How does DFT modeling enhance understanding of electronic properties?
Answer:
- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (<3 eV) suggests redox activity relevant to anticancer mechanisms .
- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing regions (e.g., furan oxygen) influencing electrophilic substitution sites .
Q. Table 3: DFT Parameters for Electronic Analysis
| Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-311G++ | -5.8 | -2.1 | 3.7 |
| M06-2X | def2-TZVP | -6.2 | -1.9 | 4.3 |
Basic: What are the key steps in SCXRD structure determination?
Answer:
- Crystal Selection : Mount a single crystal (0.2–0.3 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Data Collection : Acquire frames (0.5° oscillation) at 100 K to minimize thermal motion .
- Refinement : SHELXL refines positional/anisotropic displacement parameters. R-factor < 0.05 ensures reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
